1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

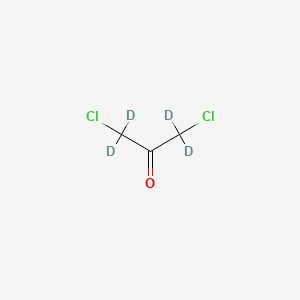

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine is a chemical compound with the molecular formula C5H10F3NO2 and a molecular weight of 173.13 . It is also known by other names such as 1,1,1-trifluoro-3,3-dimethoxypropan-2-amine .

Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine consists of a propyl chain with three fluorine atoms attached to the first carbon atom and two methoxy groups attached to the third carbon atom . The nitrogen atom is attached to the second carbon atom .Physical And Chemical Properties Analysis

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine has a predicted boiling point of 163.8±40.0 °C and a predicted density of 1?±.0.06 g/cm3 . The pKa is predicted to be 5.07±0.50 .Applications De Recherche Scientifique

Environmental Monitoring and Analysis

Analysis of Fluorinated Alternatives

Fluoroalkylether compounds, including various fluorinated alternatives, have been extensively monitored to understand their environmental fate and effects. These studies, focused on compounds such as F-53B, Gen-X, ADONA, and others, reveal the necessity for advanced analytical methods to detect and quantify their presence in environmental and biomonitoring samples. The research emphasizes the significance of understanding the comparative environmental behavior of these compounds alongside legacy per- and polyfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS) (Munoz et al., 2019).

Biodegradation and Environmental Fate

Microbial Degradation of Polyfluoroalkyl Chemicals

Research into the microbial degradation of polyfluoroalkyl chemicals is crucial for assessing the environmental fate and potential remediation strategies for these persistent compounds. Studies highlight the biodegradability of various fluorinated substances, including those with perfluoroalkyl and polyfluoroalkyl chains, which can ultimately transform into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) such as PFOA and PFOS. These findings are pivotal for evaluating the degradation pathways and environmental impacts of fluorinated compounds (Liu & Mejia Avendaño, 2013).

Applications in Drug Discovery and Biological Research

Strategically Placed Trifluoromethyl Substituent in Antitubercular Drug Design

The trifluoromethyl (-CF3) group is a significant pharmacophore in antitubercular drug design, illustrating the importance of fluorinated compounds in medicinal chemistry. The incorporation of the trifluoromethyl group into antitubercular agents has been shown to enhance their potency and improve pharmacokinetic and pharmacodynamic properties. This underscores the role of fluorination in developing more effective antitubercular therapies (Thomas, 1969).

Environmental and Health Risks

Emerging Concerns of Novel Fluorinated Alternatives

The health risks and environmental persistence of novel fluorinated alternatives, such as hexafluoropropylene oxide dimer (HFPO-DA), and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA), have become a significant concern. These compounds, intended as replacements for legacy PFASs, exhibit comparable or even more severe potential toxicity, highlighting the need for comprehensive toxicological studies to assess their safety and environmental impact (Wang et al., 2019).

Propriétés

Numéro CAS |

1314908-64-9 |

|---|---|

Nom du produit |

1,1,1-Trifluoro-3,3-dimethoxy-2-propanamine |

Formule moléculaire |

C5H10F3NO2 |

Poids moléculaire |

173.135 |

Nom IUPAC |

1,1,1-trifluoro-3,3-dimethoxypropan-2-amine |

InChI |

InChI=1S/C5H10F3NO2/c1-10-4(11-2)3(9)5(6,7)8/h3-4H,9H2,1-2H3 |

Clé InChI |

FCVFYOPROSLUQR-UHFFFAOYSA-N |

SMILES |

COC(C(C(F)(F)F)N)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-2-[phenyl(4-tolyl)methoxy]acetamide](/img/structure/B569552.png)

![(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B569557.png)

![Pyrimido[1,2-a]benzimidazol-2-amine](/img/structure/B569560.png)

![2H-[1,2,3]Triazolo[4,5-b]pyridine-5-sulfonamide](/img/structure/B569562.png)